molecular formula C19H23N3O2S2 B3436533 3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA

3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA

Cat. No.: B3436533
M. Wt: 389.5 g/mol
InChI Key: XFLSORVUWXKYIE-UHFFFAOYSA-N
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Description

3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA is a complex organic compound with a unique structure that includes an azepane ring, a sulfonyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. One common method involves the reaction of azepane with sulfonyl chloride to form the azepane-1-sulfonyl intermediate. This intermediate is then reacted with 4-bromophenyl isothiocyanate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA is unique due to its combination of an azepane ring, a sulfonyl group, and a thiourea moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c23-26(24,22-14-6-1-2-7-15-22)18-12-10-17(11-13-18)21-19(25)20-16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLSORVUWXKYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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